molecular formula C7H7F3N2O3 B2967358 Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1343920-05-7

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2967358
CAS No.: 1343920-05-7
M. Wt: 224.139
InChI Key: YPCJDJDMCLPBQN-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to an oxadiazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 2,2,2-trifluoroethanol and ethyloxalyl chloride .

  • Industrial Production Methods: On an industrial scale, the compound is produced using controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the trifluoroethyl group.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different functionalized oxadiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The oxadiazole ring plays a crucial role in binding to enzymes and receptors, influencing biological activities.

Comparison with Similar Compounds

  • Ethyl 3-(2,2,2-trifluoroethyl)carbonate

  • 2,2,2-Trifluoroethanol

  • Ethyl 2,2,2-trifluoroethyl ether

Uniqueness: Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate stands out due to its oxadiazole ring, which is not present in the other listed compounds. This structural difference contributes to its unique chemical and biological properties.

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Properties

IUPAC Name

ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCJDJDMCLPBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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